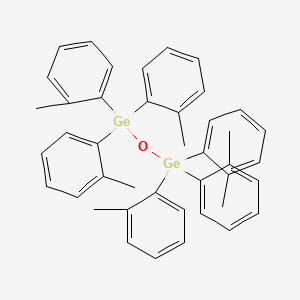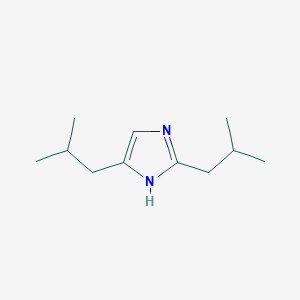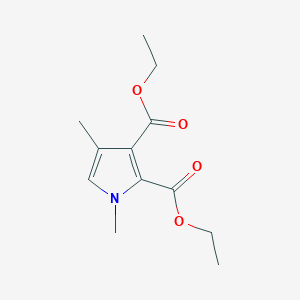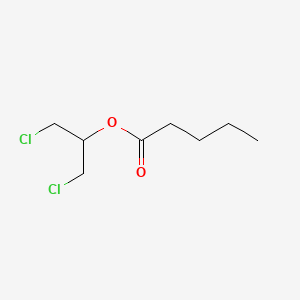
Hexakis(2-methylphenyl)digermoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis(2-methylphenyl)digermoxane is a chemical compound characterized by the presence of germanium and oxygen atoms bonded to six 2-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis(2-methylphenyl)digermoxane typically involves the reaction of germanium tetrachloride with 2-methylphenyl lithium or Grignard reagents. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to hydrolysis to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Hexakis(2-methylphenyl)digermoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed:
Oxidation: Germanium dioxide derivatives.
Reduction: Germanium hydrides.
Substitution: Various substituted organogermanium compounds.
Aplicaciones Científicas De Investigación
Hexakis(2-methylphenyl)digermoxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism by which Hexakis(2-methylphenyl)digermoxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparación Con Compuestos Similares
Hexakis(2-methylphenyl)disiloxane: Similar structure but with silicon instead of germanium.
Hexakis(2-methylphenyl)stannoxane: Contains tin instead of germanium.
Hexakis(2-methylphenyl)cyclotriphosphazene: Contains phosphorus and nitrogen atoms in a cyclic structure.
Uniqueness: Hexakis(2-methylphenyl)digermoxane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and phosphorus analogs. These properties include higher thermal stability and unique electronic characteristics, making it valuable in specific applications such as semiconductor technology.
Propiedades
Número CAS |
88225-90-5 |
|---|---|
Fórmula molecular |
C42H42Ge2O |
Peso molecular |
708.0 g/mol |
Nombre IUPAC |
tris(2-methylphenyl)-tris(2-methylphenyl)germyloxygermane |
InChI |
InChI=1S/C42H42Ge2O/c1-31-19-7-13-25-37(31)43(38-26-14-8-20-32(38)2,39-27-15-9-21-33(39)3)45-44(40-28-16-10-22-34(40)4,41-29-17-11-23-35(41)5)42-30-18-12-24-36(42)6/h7-30H,1-6H3 |
Clave InChI |
RJUPHYDXRCJAKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1[Ge](C2=CC=CC=C2C)(C3=CC=CC=C3C)O[Ge](C4=CC=CC=C4C)(C5=CC=CC=C5C)C6=CC=CC=C6C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane)](/img/structure/B14384830.png)
![1,3,3-Trimethyl-5-propanoylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14384835.png)

![Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate](/img/structure/B14384841.png)

![N-[3-(1H-Benzimidazol-2-yl)propyl]-N'-phenylthiourea](/img/structure/B14384855.png)


![N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine](/img/structure/B14384871.png)

![3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide](/img/structure/B14384912.png)



